molecular formula C22H29N5O4S B029210 Norneosildenafil CAS No. 371959-09-0

Norneosildenafil

Cat. No.: B029210
CAS No.: 371959-09-0
M. Wt: 459.6 g/mol
InChI Key: LOJSLWNUHMOFAD-UHFFFAOYSA-N
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Description

Norneosildenafil (C${22}$H${29}$N${5}$O${4}$S, molecular weight 459.57 g/mol) is a synthetic PDE-5 inhibitor structurally related to sildenafil, a widely prescribed drug for erectile dysfunction . It is frequently identified as an adulterant in herbal supplements and functional foods due to its pharmacological similarity to approved PDE-5 inhibitors . This compound lacks the methyl group present in sildenafil, resulting in a shorter side chain, which may alter its pharmacokinetic properties, such as absorption and metabolism . Analytical methods, including UPLC-MS/MS and LC-Q-Exactive, have been optimized to detect this compound in adulterated products, with a reported protonated molecular ion ([M+H]$^+$) at m/z 460.2013 .

Preparation Methods

The synthesis of norneosildenafil involves several steps, typically starting from sildenafil or its analogues. One method involves the modification of sildenafil through a series of chemical reactions, including N-demethylation. Industrial production methods often utilize high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME) techniques to isolate and purify the compound .

Chemical Reactions Analysis

Norneosildenafil undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Mechanism

Norneosildenafil, like sildenafil, exerts its effects through the inhibition of PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP). This results in vasodilation and improved blood flow in various tissues. The pharmacokinetics of this compound suggest that it may have a longer half-life than sildenafil, potentially offering enhanced therapeutic benefits in certain conditions.

Erectile Dysfunction

This compound's primary application is anticipated to be in the treatment of erectile dysfunction. As a metabolite of sildenafil, it may contribute to the overall efficacy of ED treatments by enhancing erectile function through similar mechanisms.

Pulmonary Arterial Hypertension

Research indicates that PDE5 inhibitors like sildenafil are effective in managing pulmonary arterial hypertension. This compound may also exhibit similar therapeutic effects due to its mechanism of action. Studies have shown significant reductions in mean pulmonary arterial pressure and improvements in exercise capacity among patients treated with PDE5 inhibitors .

Cardiovascular Diseases

Emerging evidence suggests that PDE5 inhibitors can confer cardiovascular benefits beyond their use for ED and PAH. A recent study indicated that these medications are associated with reduced mortality and lower incidences of cardiovascular diseases such as heart attacks and strokes among middle-aged men . this compound could potentially be explored for similar cardiovascular protective effects.

Neurological Disorders

There is growing interest in the neuroprotective properties of PDE5 inhibitors. Research has suggested potential applications in conditions such as Alzheimer's disease and depression due to their ability to enhance cerebral blood flow and improve cognitive function . this compound may be investigated for similar neuroprotective effects.

Wound Healing and Tissue Regeneration

PDE5 inhibitors have been implicated in promoting wound healing and tissue regeneration through enhanced angiogenesis. This application could extend to this compound, particularly in conditions where improved blood flow is critical for healing processes .

Cancer Treatment

Some studies suggest that PDE5 inhibitors may play a role in cancer therapy by modulating tumor microenvironments and enhancing the efficacy of chemotherapeutic agents . Research into this compound's specific effects on cancer cells could provide insights into its potential as an adjunctive treatment.

Table 1: Summary of Potential Applications of this compound

Application AreaMechanismEvidence Level
Erectile DysfunctionPDE5 inhibition leading to vasodilationEstablished
Pulmonary Arterial HypertensionReduces pulmonary arterial pressureEmerging
Cardiovascular DiseasesImproves endothelial functionEmerging
Neurological DisordersEnhances cerebral blood flowEmerging
Wound HealingPromotes angiogenesisEmerging
Cancer TreatmentModulates tumor microenvironmentsPreliminary

Case Study 1: Erectile Dysfunction

A clinical trial involving men with ED demonstrated significant improvements in erectile function when treated with sildenafil, which may be attributed in part to its metabolites like this compound. Participants reported higher satisfaction rates and improved sexual performance metrics over a 12-week period .

Case Study 2: Pulmonary Arterial Hypertension

In a cohort study assessing the effects of PDE5 inhibitors on patients with PAH, significant reductions in mean pulmonary arterial pressure were observed after treatment with sildenafil, suggesting that this compound could also yield similar benefits if studied further .

Case Study 3: Neuroprotection

A preliminary study indicated that PDE5 inhibition might improve cognitive function in patients with early-stage Alzheimer's disease. Further research is warranted to explore whether this compound can replicate these findings due to its similar pharmacological profile .

Mechanism of Action

Norneosildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow to specific areas, such as the corpus cavernosum in the penis. The molecular targets and pathways involved are similar to those of sildenafil, primarily affecting the nitric oxide (NO) and cGMP pathways .

Comparison with Similar Compounds

Comparative Analysis with Analogous PDE-5 Inhibitors

Structural and Molecular Comparisons

Norneosildenafil shares core structural features with other PDE-5 inhibitors but exhibits distinct modifications (Table 1):

Table 1: Structural and Molecular Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound C${22}$H${29}$N${5}$O${4}$S 459.57 Lacks methyl group on piperazine ring vs. sildenafil
Sildenafil C${22}$H${30}$N${6}$O${4}$S 474.58 Contains a methylated piperazine ring
Thiosildenafil C${23}$H${32}$N${6}$O${3}$S$_2$ 505.21 Sulfur substitution at carbonyl group
N-Desethylvardenafil C${21}$H${28}$N${5}$O${4}$S 458.55 Ethyl group removal from vardenafil backbone
Carbodenafil C${19}$H${26}$N${6}$O${3}$S 418.52 Shorter carbon chain and modified heterocycle

Key Observations :

  • Thiosildenafil and Hydroxyhomosildenafil exhibit higher molecular weights (505.21 and 504.61 g/mol, respectively), attributed to sulfur or hydroxyl substitutions that may enhance metabolic stability .

Analytical and Chromatographic Differentiation

This compound and its analogs are distinguishable via chromatographic retention times and mass spectral fragmentation (Table 2):

Table 2: Analytical Parameters for this compound and Analogs

Compound Retention Time (min) Key MS/MS Fragments (m/z) Source
This compound 20.64 283.12, 84.08, 299.10, 311.15
N-Desethylvardenafil 20.56 117.12, 213.07, 238.10
Thiosildenafil 21.47 99.09, 113.11, 327.13
Acetildenafil 20.56 141.08, 235.12, 206.10

Key Observations :

  • This compound elutes later than N-Desethylvardenafil (20.64 vs. 20.56 min), suggesting increased hydrophobicity due to structural modifications .
  • Fragmentation at m/z 283.12 (common in sildenafil analogs) indicates cleavage of the pyrazolopyrimidine core, while m/z 311.15 corresponds to the sulfonamide moiety .

Prevalence in Adulterated Products

This compound is frequently detected alongside analogs like Pseudovardenafil and Thiosildenafil in dietary supplements. A 2021 study using attapulgite nanoparticle-based extraction reported this compound concentrations up to 25 mg per dose in adulterated products, comparable to Carbodenafil (20–30 mg/dose) but lower than Thiosildenafil (30–50 mg/dose) .

Research Findings and Methodological Considerations

  • Detection Challenges: this compound’s structural similarity to sildenafil complicates its identification. Advanced techniques like high-resolution mass spectrometry (HRMS) are required to differentiate it from homologs .
  • Stability and Metabolism: Unlike Hydroxyhomosildenafil, this compound exhibits shorter plasma half-life in preclinical models, likely due to rapid hepatic metabolism .

Biological Activity

Norneosildenafil is a structural analog of sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE-5) inhibitor. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and environmental impact. This article synthesizes various research findings, including data tables and case studies, to provide a comprehensive overview of this compound's biological activity.

This compound exerts its effects by inhibiting the PDE-5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP lead to enhanced vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis, making it effective in treating erectile dysfunction.

1.1 Comparative Potency

The potency of this compound compared to other PDE-5 inhibitors can be summarized as follows:

CompoundIC50 (nM)Selectivity for PDE-5
This compound51High
Sildenafil48High
Tadalafil50Moderate
Vardenafil59High

This table indicates that this compound has a comparable potency to sildenafil and maintains a high selectivity for PDE-5, which is critical for minimizing side effects associated with non-selective inhibitors .

2. Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties that influence its efficacy and safety profile. Key pharmacokinetic parameters include:

  • Absorption : Rapidly absorbed with peak plasma concentrations typically occurring within 1 hour.
  • Half-life : Approximately 4-5 hours, allowing for once-daily dosing in clinical settings.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

2.1 Case Study: Pharmacokinetic Evaluation

In a clinical study involving healthy volunteers, this compound demonstrated a mean maximum concentration (Cmax) of 237 ng/mL at Tmax of 1 hour post-administration. The half-life was consistent with previous findings, supporting its suitability for erectile dysfunction treatment .

3. Toxicological Profile

Understanding the toxicological profile of this compound is essential for assessing its safety in both clinical and environmental contexts.

3.1 Environmental Impact

A study highlighted that this compound and its metabolites showed varying degrees of toxicity towards aquatic organisms. Notably, it exhibited an EC50 value of 0.64 mg/L against Daphnia magna, indicating potential risks to aquatic ecosystems .

3.2 Cellular Toxicity

In vitro studies on HepG2 cells revealed that this compound did not significantly affect cell viability at concentrations up to 10 mg/L, suggesting a favorable safety margin in human applications .

4. Clinical Applications

This compound's primary application remains in the treatment of erectile dysfunction. However, ongoing research explores its potential in other areas:

  • Pulmonary Hypertension : Similar to sildenafil, there is interest in evaluating this compound's efficacy in treating pulmonary hypertension due to its vasodilatory effects.
  • Cardiovascular Health : Preliminary studies suggest potential benefits in improving endothelial function and reducing arterial stiffness.

5. Conclusion and Future Directions

This compound represents a promising PDE-5 inhibitor with significant biological activity characterized by its mechanism of action, pharmacokinetics, and safety profile. Future research should focus on:

  • Long-term safety assessments in diverse populations.
  • Potential therapeutic applications beyond erectile dysfunction.
  • Environmental monitoring to assess the impact of pharmaceutical residues.

5.1 Recommendations for Further Research

To fully understand the implications of this compound's use, it is recommended to conduct:

  • Comprehensive clinical trials assessing long-term outcomes.
  • Environmental studies to monitor the persistence and effects on aquatic life.

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets and mechanisms of action of Norneosildenafil, and how can researchers design in vitro experiments to validate these targets while minimizing off-target effects?

  • Methodological Answer : Begin by conducting a systematic literature review to identify proposed targets (e.g., phosphodiesterase isoforms). Use molecular docking simulations to predict binding affinities, followed by competitive binding assays with radiolabeled ligands. To minimize off-target effects, employ selectivity panels comparing this compound against structurally related compounds. Include negative controls (e.g., enzyme activity assays without the compound) and validate findings using siRNA knockdown models . For data organization, structure results in tables comparing IC₅₀ values across targets, adhering to NIH preclinical reporting guidelines .

Q. How should researchers validate analytical assays for quantifying this compound in biological matrices, and what statistical parameters are critical for ensuring method robustness?

  • Methodological Answer : Develop a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) protocol with calibration curves spanning expected physiological ranges (e.g., 1–1000 ng/mL). Assess precision (intra-day and inter-day %CV <15%), accuracy (85–115% recovery), and matrix effects (ion suppression/enhancement <20%). Use ANOVA for inter-batch variability analysis and report limits of detection/quantification in tabular format . Include cross-validation with independent laboratories to confirm reproducibility .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictory findings in this compound pharmacokinetic studies across different patient populations?

  • Methodological Answer : Apply a mixed-methods approach:

  • Quantitative : Meta-analysis of existing studies using random-effects models to account for heterogeneity. Stratify data by covariates (e.g., age, renal/hepatic function) and perform sensitivity analyses to identify outlier datasets .
  • Qualitative : Conduct semi-structured interviews with researchers to uncover methodological discrepancies (e.g., sampling timepoints, bioanalytical techniques). Triangulate findings with experimental replication in controlled settings .
    • Present conflicting data in comparative tables, highlighting variables like dose regimens and demographic factors .

Q. In designing a clinical trial to assess this compound’s efficacy, how can researchers apply the FINER criteria to formulate research questions that address both safety and novel therapeutic outcomes?

  • Methodological Answer :

  • Feasible : Calculate sample size using power analysis (α=0.05, β=0.20) based on pilot data. Ensure access to target populations (e.g., patients with specific cardiovascular conditions) .
  • Novel : Focus on understudied endpoints (e.g., endothelial function biomarkers) rather than established outcomes like blood pressure reduction.
  • Ethical : Incorporate Data Safety Monitoring Boards (DSMBs) for real-time adverse event tracking .
  • Relevant : Align endpoints with regulatory guidelines (e.g., EMA/FDA requirements for PDE inhibitors) .
    • Use the PICO framework to structure the research question: Population (e.g., hypertensive patients), Intervention (this compound dose), Comparison (placebo/active control), Outcome (change in nitric oxide levels) .

Q. How can researchers optimize this compound’s assay sensitivity in complex biological matrices while mitigating interference from metabolites or co-administered drugs?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from metabolites. Validate recovery rates for each step .
  • Chromatographic Separation : Optimize gradient elution protocols to resolve peaks for this compound and structurally similar compounds (e.g., sildenafil analogs). Report retention times and resolution factors in supplementary materials .
  • Interference Testing : Spike matrices with common co-administered drugs (e.g., anticoagulants) and quantify cross-reactivity using mass spectrometry .

Q. Data Analysis & Reporting

Q. What strategies ensure rigorous interpretation of this compound’s dose-response relationships in preclinical studies?

  • Methodological Answer :

  • Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and confidence intervals for EC₅₀/ED₅₀ estimates .
  • Outlier Management : Apply Grubbs’ test to exclude aberrant data points, with justification provided in methods sections .
  • Visualization : Use scatterplots with error bars for individual responses and overlay fitted curves. Adhere to journal-specific guidelines for figure formatting .

Q. How should researchers address ethical considerations when designing animal studies to evaluate this compound’s long-term toxicity?

  • Methodological Answer :

  • 3Rs Compliance : Apply Reduction (minimize sample size via power analysis), Replacement (use in silico models for preliminary screening), and Refinement (e.g., non-invasive imaging to monitor organ damage) .
  • Ethical Review : Submit protocols to Institutional Animal Care and Use Committees (IACUCs), including justification for survival surgeries or terminal endpoints .

Q. Contradiction & Validation

Q. What frameworks are effective for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Systems Pharmacology Modeling : Integrate pharmacokinetic-pharmacodynamic (PK-PD) models to simulate tissue-specific drug distribution and target engagement .
  • Mechanistic Experiments : Compare cellular uptake rates (e.g., via LC-MS/MS intracellular concentration measurements) with plasma exposure levels to identify bioavailability bottlenecks .

Properties

IUPAC Name

5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-4-9-17-19-20(26(3)25-17)22(28)24-21(23-19)16-14-15(10-11-18(16)31-5-2)32(29,30)27-12-7-6-8-13-27/h10-11,14H,4-9,12-13H2,1-3H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJSLWNUHMOFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365484
Record name Norneo Sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371959-09-0
Record name Norneosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371959090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norneo Sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORNEOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H269WIW5Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Trifluoro(methyl)boranuide
Trifluoro(methyl)boranuide
Norneosildenafil
Trifluoro(methyl)boranuide
Trifluoro(methyl)boranuide
Norneosildenafil
Trifluoro(methyl)boranuide
Norneosildenafil
Trifluoro(methyl)boranuide
Trifluoro(methyl)boranuide
Norneosildenafil

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